6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Catalog No.
S13526928
CAS No.
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carba...

Product Name

6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

IUPAC Name

6-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3

InChI Key

GQUPLOHZIKFKMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)Br)C=O

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring. The compound features a bromine atom at the sixth position and a methyl group at the first position of the pyrrole ring, along with an aldehyde functional group at the third position of the pyridine ring. This specific substitution pattern contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, resulting in new derivatives.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) utilizing palladium catalysts to form carbon-carbon bonds with aryl or vinyl groups .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide).
  • Cross-Coupling: Palladium catalysts like palladium acetate with ligands such as triphenylphosphine under inert atmosphere conditions .

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has demonstrated significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, and the compound's ability to inhibit their function suggests potential applications in cancer treatment. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells and induce apoptosis .

The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves several steps:

  • Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate amines and diketones under acidic conditions.
  • Bromination: The bromination is performed using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane.
  • Aldehyde Introduction: The aldehyde group is introduced through oxidation reactions from corresponding alcohol precursors .

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

The applications of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are diverse:

  • Medicinal Chemistry: It serves as a precursor for developing new anti-cancer agents targeting FGFRs.
  • Organic Synthesis: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
  • Industrial Use: It finds applications in the production of dyes, pigments, and other fine chemicals due to its versatile reactivity .

Studies investigating the interactions of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde with various biological targets have highlighted its role in inhibiting FGFRs. The mechanism involves binding interactions with key amino acid residues within the active sites of these receptors, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Several compounds share structural similarities with 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Here are some notable examples:

Compound NameKey Features
6-Bromo-1H-pyrrolo[3,2-b]pyridineLacks the methyl group at the first position
5-Bromo-6-methyl-1H-imidazoleContains an imidazole ring instead of pyrrolo structure
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridineLacks the aldehyde group at the third position

Uniqueness

The uniqueness of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde lies in its specific substitution pattern. The combination of a bromine atom, a methyl group, and an aldehyde group allows for selective functionalization and derivatization. This distinct feature enhances its reactivity and potential biological activity compared to similar compounds .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

237.97418 g/mol

Monoisotopic Mass

237.97418 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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